9-Méthyladénine

Vue d'ensemble

Description

La 9-Méthyladénine est un dérivé de l'adénine, un composant fondamental des acides nucléiques. Elle se caractérise par l'ajout d'un groupe méthyle au neuvième atome d'azote du cycle adénine. Ce composé suscite un intérêt considérable en raison de son rôle dans divers processus biologiques, notamment l'expression génique et la méthylation de l'ADN, qui sont essentiels pour comprendre la régulation génétique et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

9-Methyladenine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of methylation on nucleobases and their interactions with other molecules.

Biology: The compound is crucial in studying DNA methylation patterns and their implications in gene expression and epigenetics.

Medicine: Research on 9-Methyladenine has potential implications in cancer therapy, as methylation patterns can influence tumorigenesis and response to treatment.

Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry

Mécanisme D'action

Target of Action

9-Methyladenine is a derivative of adenine It’s known that adenine and its derivatives play a crucial role in various biological processes, including dna and rna synthesis, energy metabolism, and signal transduction .

Mode of Action

It’s known that methylation of adenine can alter gene transcription without changing the sequence . This alteration can lead to changes in the pairing of DNA bases, potentially inducing mutagenesis and genotoxicity .

Biochemical Pathways

Methylation of dna bases, such as adenine, is known to be associated with natural processes like ageing and cancer onset . Methylation at specific positions of the DNA bases may alter their pairing and subsequently induce mutagenesis and genotoxicity .

Result of Action

It’s known that methylation of dna bases can lead to changes in gene transcription, potentially inducing mutagenesis and genotoxicity . These changes can have significant implications for cellular function and health.

Action Environment

It’s known that the effects of ionizing radiation and the charge distribution in biological entities can be important factors to consider .

Analyse Biochimique

Biochemical Properties

9-Methyladenine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the process of tautomerism, where it can exist in several rotamers due to the rotation of the methyl group .

Cellular Effects

It is known that modifications like methylation of adenine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 9-Methyladenine is complex and involves a variety of interactions at the molecular level. For example, it has been suggested that methylation of adenine can alter its pairing in DNA, potentially leading to mutagenesis and genotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Methyladenine can change over time. For instance, studies have shown that single-photon ionization of 9-Methyladenine in the gas phase can lead to different dynamics from their non-substituted DNA bases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 9-Méthyladénine peut être synthétisée par plusieurs méthodes. Une approche courante implique la méthylation de l'adénine à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction a généralement lieu dans un solvant organique comme le diméthylformamide (DMF) sous reflux .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que les méthodes de laboratoire, mises à l'échelle pour des volumes de production plus importants. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement .

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, souvent facilitées par des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction sont moins courantes mais peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium.

Substitution : Divers nucléophiles en fonction du produit souhaité.

Produits principaux : Les produits principaux de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés d'adénine fonctionnalisés .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les effets de la méthylation sur les nucléobases et leurs interactions avec d'autres molécules.

Biologie : Le composé est essentiel à l'étude des schémas de méthylation de l'ADN et de leurs implications dans l'expression génique et l'épigénétique.

Médecine : La recherche sur la this compound a des implications potentielles en chimiothérapie, car les schémas de méthylation peuvent influencer la tumorigenèse et la réponse au traitement.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et comme composé de référence en chimie analytique

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec l'ADN et l'ARN. Le groupe méthyle à la neuvième position peut influencer les propriétés de liaison hydrogène et d'appariement de bases de l'adénine, affectant la stabilité et la fonction des acides nucléiques. Cela peut entraîner des modifications de l'expression génique et de la synthèse protéique, qui sont essentielles à la fonction cellulaire et à la réponse aux stimuli environnementaux .

Composés similaires :

Adénine : Le composé parent de la this compound, sans le groupe méthyle.

7-Méthyladénine : Un autre dérivé méthylé avec le groupe méthyle à la septième position.

9-Méthylguanine : Un composé similaire où la guanine est méthylée à la neuvième position.

Unicité : La this compound est unique en raison de son schéma de méthylation spécifique, qui peut conduire à des propriétés biologiques et chimiques distinctes par rapport à d'autres nucléobases méthylées. Cette unicité en fait un outil précieux pour étudier les effets de la méthylation sur la fonction et la stabilité des acides nucléiques .

Comparaison Avec Des Composés Similaires

Adenine: The parent compound of 9-Methyladenine, lacking the methyl group.

7-Methyladenine: Another methylated derivative with the methyl group at the seventh position.

9-Methylguanine: A similar compound where guanine is methylated at the ninth position.

Uniqueness: 9-Methyladenine is unique due to its specific methylation pattern, which can lead to distinct biological and chemical properties compared to other methylated nucleobases. This uniqueness makes it a valuable tool in studying the effects of methylation on nucleic acid function and stability .

Propriétés

IUPAC Name |

9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCXOUDSPTXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220257 | |

| Record name | 9-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-00-5 | |

| Record name | 9-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-6,9-dihydro-1H-purin-6-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

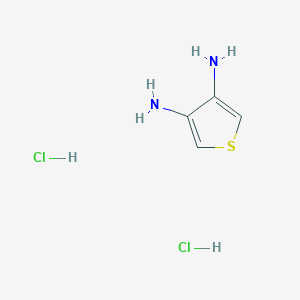

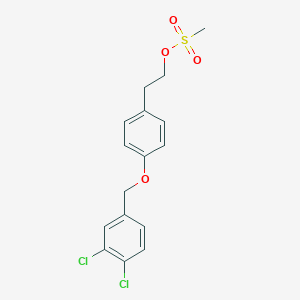

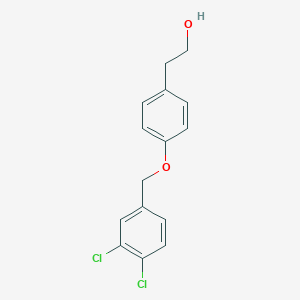

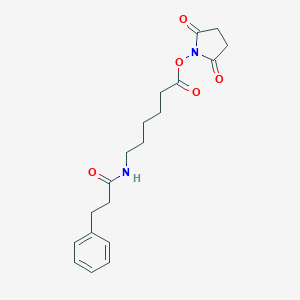

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-methyladenine acts as an antagonist at adenosine receptors, specifically showing high affinity for the A1 adenosine receptor subtype []. Upon binding to the A1 adenosine receptor, 9-methyladenine blocks the binding site for adenosine, preventing the endogenous agonist from exerting its effects. This blockade of adenosine signaling can lead to various downstream effects, depending on the tissue and physiological context. For instance, in the heart, A1 adenosine receptor antagonism can reduce adenosine-induced bradycardia [].

ANone: 9-Methyladenine's molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. Spectroscopically, it can be characterized by various techniques:

- UV Spectroscopy: Shows characteristic absorption bands in the UV region, providing information about its electronic structure and transitions [, ].

- IR Spectroscopy: Reveals vibrational modes of the molecule, offering insights into the functional groups and their interactions [, ].

- NMR Spectroscopy: Provides detailed information about the molecule's structure, including the chemical environment of individual atoms [, ].

ANone: The structure of 9-methyladenine significantly influences its activity, potency, and selectivity towards adenosine receptors. Several modifications impact its pharmacological profile:

- N6-substitution: Introducing various substituents at the N6 position of 9-methyladenine can dramatically impact its affinity for A1 adenosine receptors. For example, N6-cyclopentyl-9-methyladenine exhibits significantly higher potency at A1 receptors compared to unsubstituted 9-methyladenine []. The size and hydrophobicity of the N6 substituent play crucial roles in determining its affinity and selectivity [].

- C8-substitution: Introducing an N-methylisopropylamino group at the C8 position, as seen in WRC-0571, significantly increases the potency and selectivity for A1 receptors compared to the parent compound, N6-endonorbornyl-9-methyladenine (N-0861) [].

ANone: Computational methods contribute significantly to understanding the properties and behavior of 9-methyladenine:

- Structure and Stability: Theoretical calculations, often at the density functional theory (DFT) level, have been used to determine the most stable tautomers and rotamers of 9-methyladenine in the gas phase and solution [, , ].

- Interactions and Binding: Ab initio calculations help analyze the interactions involved in base pairing between 9-methyladenine and other nucleobases like 1-methylthymine, providing insights into the stability and geometry of these complexes [, ].

- Excited State Dynamics: Time-dependent DFT calculations have been employed to understand the excited state dynamics of 9-methyladenine, particularly its ultrafast relaxation pathways [, ]. These studies offer insights into the photostability and photochemical behavior of this nucleobase.

ANone: While the research provided doesn't delve into specific formulation strategies for 9-methyladenine or its analogues, it highlights the use of various solvents in different studies. For instance:

- Crystallization: Solvents like dichloromethane, diethyl ether, and chloroform have been utilized to obtain single crystals of 9-methyladenine complexes suitable for X-ray crystallography [, ].

- Spectroscopic Studies: Solvents like dimethyl sulfoxide (DMSO) and deuterated solvents like DMF-d7 have been employed for NMR studies to investigate the solution behavior and dynamic processes of 9-methyladenine complexes [].

ANone: 9-Methyladenine forms various complexes with other molecules, impacting its properties and potential applications:

- Metal Complexes: 9-Methyladenine acts as a ligand, coordinating with transition metals like platinum, copper, and iridium [, , ]. The coordination site on 9-methyladenine (N1, N7, or both) significantly influences the structure and properties of these complexes [].

- Base Pairing: 9-Methyladenine forms hydrogen-bonded complexes with other nucleobases, including 1-methylthymine, mimicking Watson-Crick base pairing observed in DNA [, , ]. The specific hydrogen bonding patterns and the stability of these complexes depend on the nature of the interacting molecules and the surrounding environment.

- Intermolecular Interactions: Studies have shown that 9-methyladenine can form complexes with various small molecules like formic acid [, ]. These interactions can influence the electronic properties and reactivity of 9-methyladenine, highlighting its potential role in broader biological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)